![molecular formula C13H11N3O2S2 B5555702 4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5555702.png)
4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrrole ring and a thiazole ring connected to a benzene ring via a sulfonamide linkage . The exact structure would depend on the positions of these connections and the presence of any additional substituents.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfonamide group . The nitrogen atoms in the pyrrole and thiazole rings, as well as the nitrogen in the sulfonamide group, could act as nucleophiles in reactions with electrophiles. The aromatic rings could also undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Generally, compounds containing aromatic rings and heteroatoms (like nitrogen and sulfur) have higher boiling points and melting points than similar-sized hydrocarbons. They may also have significant dipole moments, which would make them more polar and could affect their solubility in different solvents.Scientific Research Applications
Anticancer Potential
Pyrrole derivatives, including 4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide , have garnered attention as potent anticancer agents. Their cytotoxic activities involve mechanisms such as inhibiting dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinase, and adenosine receptors. Additionally, aryl pyrroles have shown promise as Ras farnesyltransferase inhibitors, leading to tumor regression in mouse xenograft models .
Conjugated Polymers for Solar Cells and Light Emitting Devices
The compound’s structure suggests potential use in conjugated polymers. These polymers find applications in solar cells, light-emitting devices, capacitors, and electrochromic systems. By incorporating 4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide into polymer backbones, researchers can explore its electrochemical and optical properties .
Synthesis of 1,2,4-Trisubstituted Pyrroles
Safety and Hazards
properties
IUPAC Name |
4-pyrrol-1-yl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-20(18,15-13-14-7-10-19-13)12-5-3-11(4-6-12)16-8-1-2-9-16/h1-10H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAKYDODJUGJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide |
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